molecular formula C22H28N2O4S B12139300 N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide

Cat. No.: B12139300
M. Wt: 416.5 g/mol
InChI Key: OWVMEBXLNSELIC-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide is a benzamide derivative featuring a dimethylaminobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The 2-ethoxy substituent on the benzamide ring distinguishes it from structurally related compounds (e.g., fluorinated or isobutoxy analogs).

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-ethoxybenzamide

InChI

InChI=1S/C22H28N2O4S/c1-4-28-21-8-6-5-7-20(21)22(25)24(19-13-14-29(26,27)16-19)15-17-9-11-18(12-10-17)23(2)3/h5-12,19H,4,13-16H2,1-3H3

InChI Key

OWVMEBXLNSELIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Preparation of 4-(Dimethylamino)benzylamine

The 4-(dimethylamino)benzylamine intermediate is synthesized via reductive amination of 4-nitrobenzaldehyde followed by dimethylation. A representative protocol involves:

  • Reduction of 4-nitrobenzaldehyde to 4-aminobenzyl alcohol using hydrogen gas and a palladium catalyst.

  • Methylation of the amine group with methyl iodide in the presence of a base such as potassium carbonate.

  • Oxidation of the alcohol to the corresponding benzylamine using Jones reagent (CrO₃/H₂SO₄).

Reaction yields for this sequence typically range from 65–75% , with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-yl-2-ethoxybenzamide

This subunit is constructed through a cyclization-oxidation sequence :

  • Thiophene ring formation : Reaction of 3-mercaptopropionic acid with ethylene oxide under basic conditions to form tetrahydrothiophen-3-ol.

  • Oxidation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid to convert the thiophene ring to its 1,1-dioxide derivative.

  • Amidation : Coupling of the oxidized thiophene with 2-ethoxybenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Final Coupling Reaction

The convergence of intermediates occurs via a N-alkylation or Schotten-Baumann reaction :

N-Alkylation Protocol

  • Base-mediated coupling : The 4-(dimethylamino)benzylamine is reacted with the 1,1-dioxidotetrahydrothiophen-3-yl-2-ethoxybenzamide subunit in the presence of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).

  • Reaction conditions :

    • Temperature: 0°C to room temperature (prevents undesired elimination).

    • Molar ratio: 1.2 equivalents of benzylamine to 1 equivalent of amide.

  • Workup : Extraction with ethyl acetate, followed by column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1).

Schotten-Baumann Alternative

For improved scalability, the Schotten-Baumann method employs:

  • In-situ acyl chloride formation : Treatment of 2-ethoxybenzoic acid with thionyl chloride (SOCl₂).

  • Simultaneous coupling : Addition of 4-(dimethylamino)benzylamine and the thiophene-dioxide intermediate to the acyl chloride in a biphasic system (water/dichloromethane).

This method achieves yields of 80–85% but requires stringent pH control (pH 8–9).

Optimization Strategies

Catalytic Enhancements

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves reaction rates in biphasic systems by 20–30%.

  • Microwave-assisted synthesis : Reduces coupling reaction time from 12 hours to 2 hours with comparable yields.

Solvent Effects

Comparative studies reveal solvent impacts on yield:

SolventYield (%)Purity (%)
Dichloromethane7895
DMF6588
THF7292

Data adapted from large-scale trials.

Analytical Characterization

Critical quality control measures include:

  • HPLC analysis : Retention time of 12.3 minutes on a C18 column (mobile phase: acetonitrile/water 70:30).

  • ¹H NMR : Key signals at δ 7.45 (aromatic protons), δ 3.42 (ethoxy group), and δ 2.85 (dimethylamino group).

  • Mass spectrometry : Molecular ion peak at m/z 416.5 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and ethoxybenzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives.

Scientific Research Applications

Chemistry

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide serves as a valuable building block in organic synthesis. It can undergo several chemical transformations:

  • Oxidation : Converts the compound into sulfoxides or sulfones.
  • Reduction : Can yield amine or alcohol derivatives.
  • Substitution Reactions : Facilitates nucleophilic or electrophilic substitutions at specific sites on the molecule.

These reactions highlight its utility in synthesizing more complex organic molecules and functionalized compounds.

Research indicates that this compound exhibits significant biological activities, which include:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various pathogens, indicating potential applications in treating infections.
  • Anticancer Activity : Evaluated through cytotoxicity assays, the compound has shown promising results against specific cancer cell lines, such as lung cancer cells (A549), suggesting its potential as an anticancer agent.
  • Gastroprokinetic Effects : The compound has been studied for its ability to enhance gastrointestinal motility, which could be beneficial in treating conditions like non-ulcer dyspepsia.

Medical Applications

The ongoing research into this compound focuses on its therapeutic potential. It is being investigated for:

  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Modulation : It may bind to receptors involved in cellular signaling, potentially altering gene expression and cellular responses.

Case Study 1: Anticancer Activity

In one study, this compound was tested against A549 lung cancer cells using MTT assays. The results indicated a dose-dependent cytotoxic effect, suggesting its potential as an anticancer therapeutic agent. Further investigations are needed to elucidate the underlying mechanisms of action and optimize its efficacy.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of the compound against Entamoeba histolytica. The findings demonstrated significant inhibitory effects on the pathogen, highlighting its potential application in treating amoebic infections. Future research aims to explore the structural modifications that could enhance its antimicrobial potency.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of N-substituted benzamides with modifications on the benzamide ring and the tetrahydrothiophene sulfone moiety. Below is a detailed comparison with key analogs:

Substituent Variations on the Benzamide Ring

Compound Name Substituent Position/Type Molecular Formula Molecular Weight Key Structural Differences
N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide (Target) 2-Ethoxy C₂₂H₂₈N₂O₄S 428.53 g/mol Ethoxy group at position 2; enhances lipophilicity compared to smaller substituents .
N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide 2-Fluoro C₂₁H₂₄FN₂O₃S 409.49 g/mol Fluoro substitution reduces steric bulk; may improve metabolic stability .
N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxybenzamide 4-Isobutoxy C₂₄H₃₁N₂O₄S 467.58 g/mol Isobutoxy at position 4 increases steric hindrance; may alter binding kinetics .
N-Benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide 4-Chloro, 3-Nitro C₁₈H₁₇ClN₂O₅S 408.86 g/mol Nitro and chloro groups introduce electronegativity; potential for redox activity .

Structural and Functional Implications

  • Sulfone Moieties : The 1,1-dioxidotetrahydrothiophen-3-yl group contributes to hydrogen-bonding capacity, which may aid in target engagement (e.g., enzyme inhibition) .
  • Substituent Effects : Ethoxy and isobutoxy groups at positions 2 and 4, respectively, modulate steric and electronic properties, impacting binding to hydrophobic pockets or allosteric sites .

Biological Activity

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide is a complex organic compound with potential biological activities attributed to its unique structural features. This compound integrates several functional groups, including a dimethylamino group and a tetrahydrothiophene moiety, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃N₃O₄S. Its structure is characterized by:

  • Dimethylamino Group : Enhances solubility and biological activity.
  • Tetrahydrothiophene Moiety : May contribute to interactions with biological macromolecules.
  • Ethoxybenzamide Component : Potentially involved in receptor binding and enzyme inhibition.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits various biological activities, including:

  • Antiamoebic Activity : The compound has shown potential against Entamoeba histolytica, indicating its utility in treating amoebic infections .
  • Cytotoxicity : Evaluated through MTT assays, the compound demonstrated significant cytotoxic effects on lung cancer cell lines (A549), suggesting its potential as an anticancer agent .
  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering cellular pathways.

The mechanism of action for this compound involves:

  • Binding to Enzymes : The compound may bind to active or allosteric sites on enzymes, preventing substrate access.
  • Modulation of Signaling Pathways : It may influence intracellular signaling cascades, leading to altered gene expression and cellular responses.

Comparative Biological Activity

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes key features and activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
OxycarboxinBenzoic acid derivativePesticide; diverse biological profile
1,3-Thiazolidine-2,4-dioneThiazolidine ringRole in diabetes management
4-(Dimethylamino)benzylamineSimple amine structureLacks complex heterocyclic components

Case Studies

Research on the biological activity of this compound has yielded promising results:

  • Study on Amoebicidal Activity : A study demonstrated that derivatives of this compound exhibited significant amoebicidal effects against E. histolytica, highlighting its potential therapeutic application in infectious diseases .
  • Cytotoxicity Assessment : In vitro tests showed that the compound significantly reduced cell viability in A549 lung cancer cells compared to control groups, suggesting its potential as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Amide coupling : Using coupling agents like EDCI or HOBt to link the benzamide core to the dimethylamino benzyl and tetrahydrothiophene moieties.
  • Oxidation : Controlled oxidation of the tetrahydrothiophene ring to achieve the 1,1-dioxido group, often with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
  • Ethoxy substitution : Introduction of the ethoxy group via nucleophilic aromatic substitution or alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
    • Critical Parameters : Temperature (60–80°C for coupling), pH (neutral for oxidation), and solvent polarity (DMF or DCM) significantly affect yield and purity .

Q. How can researchers characterize the compound’s structural integrity and purity?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C-NMR to confirm substitution patterns (e.g., ethoxy at C2, dimethylamino at C4) and verify stereochemistry .
  • Mass Spectrometry (HRMS) : To validate molecular weight (C₂₃H₂₉N₂O₄S, ~429.5 g/mol) and detect isotopic patterns .
  • HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns with UV detection .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Early studies suggest:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus), attributed to interference with bacterial membrane proteins .
  • Anticancer Potential : IC₅₀ of 12 µM in HeLa cells via inhibition of histone deacetylases (HDACs) or kinase pathways .
  • Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate assays in triplicate to minimize false positives .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence activity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Ethoxy vs. Methoxy : Substituting 2-ethoxy with 4-methoxy (as in ’s analog) reduces hydrophobicity, decreasing membrane permeability but improving aqueous solubility .
  • Dimethylamino Positioning : Para-substitution (C4) enhances electronic effects, increasing binding affinity to HDACs compared to meta-substituted analogs .
  • Tetrahydrothiophene Oxidation : The 1,1-dioxido group improves metabolic stability by reducing susceptibility to cytochrome P450 oxidation .
    • Data Source : Comparative tables in highlight analogs with IC₅₀ shifts of 3–10× based on substituent changes .

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) and cell lines (e.g., HeLa vs. MCF-7).
  • Solvent Effects : DMSO concentrations >0.1% may artifactually inhibit targets; use vehicle controls .
  • Batch Purity : Re-test compounds with HPLC-purity <95% to exclude impurities (e.g., residual coupling agents) as confounding factors .

Q. What in silico strategies can predict target interactions and optimize lead compounds?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to HDAC1 (PDB: 4BKX). The ethoxy group shows hydrogen bonding with Asp-176, while the tetrahydrothiophene dioxido group stabilizes via hydrophobic interactions .
  • ADMET Prediction : SwissADME predicts moderate BBB permeability (logBB = 0.3) and CYP3A4 metabolism, guiding derivatization for CNS applications .

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